molecular formula C17H11BrN4 B2463345 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline CAS No. 799831-58-6

6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline

Cat. No.: B2463345
CAS No.: 799831-58-6
M. Wt: 351.207
InChI Key: BWWOJXJUKZFJLW-UHFFFAOYSA-N
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Description

6-Bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline is a synthetically designed quinazoline derivative intended for research and laboratory use only. This compound is not for diagnostic or therapeutic applications. Quinazoline scaffolds are of significant interest in medicinal chemistry and drug discovery. The structure of this compound, featuring a bromo substituent and a phenyl group on the quinazoline core, alongside a 1H-imidazol-1-yl moiety, suggests its potential as a key intermediate in organic synthesis. The bromine atom can facilitate further structural diversification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a library of analogues for structure-activity relationship (SAR) studies . The imidazole group is a privileged structure in pharmacology, often associated with the ability to coordinate with biological targets . Research Applications: This chemical is primarily valued as a building block for the development of novel molecules. It may be of particular interest for researchers investigating multi-targeted agents, as similar quinazoline-based compounds have shown promise in inhibiting key oncogenic targets such as Aurora A kinase and PI3Kα . Furthermore, derivatives of 6-(1H-imidazol-1-yl)-2-phenylquinazoline have been patented for their potent analgesic and anti-inflammatory properties, indicating a potential research pathway in inflammation and pain neurobiology . Handling and Safety: Researchers should consult the safety data sheet (SDS) prior to use. While specific hazard data for this compound may not be fully available, similar compounds carry warnings for hazards such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment and safe laboratory practices are essential.

Properties

IUPAC Name

6-bromo-2-imidazol-1-yl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN4/c18-13-6-7-15-14(10-13)16(12-4-2-1-3-5-12)21-17(20-15)22-9-8-19-11-22/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWOJXJUKZFJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under acidic conditions.

    Imidazole Substitution: The imidazole ring can be introduced via a nucleophilic substitution reaction using 1H-imidazole and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Phenyl Substitution: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst in the presence of a base like sodium carbonate.

Industrial Production Methods

Industrial production of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the quinazoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides, in the presence of bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced derivatives of the quinazoline core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Chemical Biology: It serves as a probe to study protein-ligand interactions and the structural biology of target proteins.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis.

Comparison with Similar Compounds

Substituent Variations in Quinazoline Derivatives

The position and nature of substituents critically influence biological activity and chemical reactivity. Key comparisons include:

Compound Name Position 2 Position 4 Position 6 Molecular Weight (g/mol) Yield (%)
6-Bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline Imidazole Phenyl Bromine ~379 (estimated) N/A
Ethyl 6-bromo-4-phenoxy analog Imidazole Phenoxy Bromine 378.97 75
6-Bromo-4-propoxy-2-arylquinoline Aryl (e.g., 4-chlorophenyl) Propoxy Bromine ~420 (estimated) 84
6-Bromo-2-(phenylamino) analog Imidazole Phenylamino Bromine 379.90 N/A

Key Observations :

  • Phenoxy vs.
  • Propoxy vs. Phenyl : Propoxy substituents (as in ) may enhance solubility but reduce aromatic stacking interactions critical for kinase inhibition.

Benzoimidazole and Imidazo-Quinazoline Derivatives

Compounds with benzoimidazole cores or fused imidazole rings exhibit distinct properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
6-Bromo-4-fluoro-1-isopropyl-2-methyl-benzimidazole Benzoimidazole Bromine, fluoro, isopropyl, methyl 271.13
Imidazo[4,5-g]quinazoline derivatives Fused imidazole-quinazoline Aryl, thiophene ~350–400 (estimated)
6-Bromo-1H-benzoimidazole-4-carboxylic acid Benzoimidazole Bromine, carboxylic acid 241.04

Key Observations :

  • Bioactivity : Benzoimidazole derivatives like are often explored as kinase inhibitors (e.g., Abemaciclib impurities), suggesting similar applications for the target quinazoline compound .
  • Acidity and Solubility: The carboxylic acid group in (pKa ~ -0.23) significantly increases hydrophilicity compared to the non-polar phenyl group in the target compound .

Key Observations :

  • Palladium-mediated methods (e.g., ) offer higher yields (75%) compared to PPA-based syntheses, which are less quantified .
  • Imidazo-quinazoline synthesis requires specialized aldehydes and longer reaction times .

Physicochemical and Pharmacological Properties

Property Target Compound Ethyl 4-Phenoxy Analog 6-Bromo-benzoimidazole
Molecular Weight ~379 378.97 241.04
Melting Point N/A Off-white solid N/A
Solubility Low (phenyl group) Moderate (phenoxy) High (carboxylic acid)
Potential Application Kinase inhibition Anticancer agents Antibacterial agents

Biological Activity

6-Bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a quinazoline core, which is known for its diverse pharmacological properties, and an imidazole moiety that enhances its interaction with biological targets. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline can be represented as follows:

C14H10BrN3\text{C}_{14}\text{H}_{10}\text{BrN}_3

This compound includes:

  • A bromine atom at the 6-position, which may influence its electronic properties.
  • A phenyl group at the 4-position, contributing to its lipophilicity and potential for protein binding.
  • An imidazole ring , known for its biological relevance in enzyme interactions and receptor binding.

Anticancer Properties

Research indicates that 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline exhibits anticancer activity through the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in many cancers .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties . In vitro studies have reported significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline has been investigated for its role as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents aimed at metabolic disorders .

Comparative Analysis

To better understand the uniqueness of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
6-Bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline Quinazoline core, bromine at 6-positionAnticancer, antimicrobial
Gefitinib Quinazoline coreAnticancer (EGFR inhibitor)
Omeprazole Benzo[d]imidazoleAntimicrobial
Isoniazid Hydrazone structureAntitubercular

This table highlights that while many compounds share a quinazoline structure, the presence of the bromine atom and the imidazole moiety in our target compound may enhance its binding affinity and specificity towards biological targets.

Case Studies

Several case studies have explored the biological effects of 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline:

  • Anticancer Study : In a study examining various quinazoline derivatives, it was found that this compound significantly reduced cell viability in cancer cell lines, suggesting potent anticancer properties .
  • Antimicrobial Efficacy : Another study demonstrated that this compound exhibited comparable antimicrobial activity to standard antibiotics against both gram-positive and gram-negative bacteria .
  • Enzyme Interaction Studies : Research utilizing enzyme assays revealed that 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline effectively inhibited specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for 6-bromo-2-(1H-imidazol-1-yl)-4-phenylquinazoline?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinazoline core via cyclocondensation of anthranilic acid derivatives with benzaldehyde or its analogs.
  • Step 2: Bromination at the 6-position using brominating agents like N-bromosuccinimide (NBS) under UV light or catalytic conditions.
  • Step 3: Introduction of the imidazole moiety at the 2-position via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Key Reagents/Conditions:

  • Cyclization: Acetic anhydride or polyphosphoric acid for quinazoline formation .
  • Bromination: NBS in DMF or CCl₄ at 60–80°C .
  • Imidazole Coupling: CuI/1,10-phenanthroline catalysis or Pd(dba)₂/Xantphos systems .

Q. Which spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR: To confirm substituent positions and aromatic proton environments. Peaks for imidazole protons (δ 7.5–8.5 ppm) and quinazoline protons (δ 8.0–8.8 ppm) are critical .
  • FTIR: Identification of C-Br stretching (~590 cm⁻¹) and C=N quinazoline vibrations (~1610 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verification of molecular ion [M+H]⁺ and bromine isotope patterns .
  • Elemental Analysis: Confirmation of C, H, N, and Br percentages .

Q. What are the typical biological targets evaluated for this compound?

Methodological Answer:

  • Kinase Inhibition: Assessed via enzymatic assays (e.g., EGFR, VEGFR) due to quinazoline’s kinase-binding affinity .
  • Anticancer Activity: Screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values calculated .
  • Antimicrobial Screening: Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) improve bromination efficiency, while toluene/THF enhances coupling reactions .
  • Catalyst Optimization: Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos increase imidazole coupling yields to >70% .
  • Temperature Control: Bromination at 60°C minimizes side products vs. higher temperatures .
  • Purification Techniques: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. What strategies are employed in designing derivatives for SAR studies?

Methodological Answer:

  • Substituent Variation: Modify the phenyl ring (e.g., electron-withdrawing groups at para positions) to enhance kinase binding .
  • Bioisosteric Replacement: Replace bromine with chlorine or methyl groups to assess halogen-dependent activity .
  • Scaffold Hybridization: Fuse imidazole with triazole or thiazole rings to improve solubility and bioavailability .
  • In Silico Screening: Use tools like Schrödinger’s Glide to prioritize derivatives with optimal docking scores .

Q. How can computational methods predict biological activity?

Methodological Answer:

  • Molecular Docking:
    • Prepare the protein (e.g., COX-2 PDB: 5KIR) by removing water and adding hydrogens.
    • Dock the compound using AutoDock Vina, focusing on binding pockets (e.g., Val523, Arg513 in COX-2) .
    • Analyze binding poses and interaction energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
  • ADMET Prediction:
    • Use SwissADME to predict logP (optimal: 2–3) and BOILED-Egg model for blood-brain barrier penetration .
    • ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .

Example Docking Results:

TargetDocking Score (kcal/mol)Key InteractionsReference
COX-2-9.2H-bond with Arg513
EGFR Kinase-8.7π-π stacking with Phe723

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